11-[(4-Methoxyphenyl)methyl]-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-12-one 11-[(4-Methoxyphenyl)methyl]-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-12-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC16350505
InChI: InChI=1S/C17H16N2O2S/c1-21-12-7-5-11(6-8-12)9-19-10-18-16-15(17(19)20)13-3-2-4-14(13)22-16/h5-8,10H,2-4,9H2,1H3
SMILES:
Molecular Formula: C17H16N2O2S
Molecular Weight: 312.4 g/mol

11-[(4-Methoxyphenyl)methyl]-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-12-one

CAS No.:

Cat. No.: VC16350505

Molecular Formula: C17H16N2O2S

Molecular Weight: 312.4 g/mol

* For research use only. Not for human or veterinary use.

11-[(4-Methoxyphenyl)methyl]-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-12-one -

Specification

Molecular Formula C17H16N2O2S
Molecular Weight 312.4 g/mol
IUPAC Name 11-[(4-methoxyphenyl)methyl]-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-12-one
Standard InChI InChI=1S/C17H16N2O2S/c1-21-12-7-5-11(6-8-12)9-19-10-18-16-15(17(19)20)13-3-2-4-14(13)22-16/h5-8,10H,2-4,9H2,1H3
Standard InChI Key COWFISULRYXECO-UHFFFAOYSA-N
Canonical SMILES COC1=CC=C(C=C1)CN2C=NC3=C(C2=O)C4=C(S3)CCC4

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name delineates its complex structure: a dodeca-ring system fused with thia- and diazatricyclic moieties, substituted by a 4-methoxyphenylmethyl group at position 11 and a ketone at position 12. Key features include:

  • Tricyclic core: A 7-thia-9,11-diazatricyclo[6.4.0.0²,⁶] framework, combining a bicyclic system with a bridging sulfur atom and two nitrogen atoms.

  • Substituents: A 4-methoxyphenylmethyl group enhances lipophilicity, while the ketone group introduces electrophilic reactivity.

Table 1: Fundamental Molecular Data

PropertyValue
Molecular FormulaC₁₇H₁₆N₂O₂S
Molecular Weight312.4 g/mol
IUPAC Name11-[(4-methoxyphenyl)methyl]-7-thia-9,11-diazatricyclo[6.4.0.0²,⁶]dodeca-1(8),2(6),9-trien-12-one
Canonical SMILESCOC1=CC=C(C=C1)CN2C=NC3=C(C2=O)C4=C(S3)CCC4
InChI KeyCOWFISULRYXECO-UHFFFAOYSA-N

The SMILES string confirms the connectivity: a methoxy-substituted benzyl group linked to a diazatricyclic system fused with a thiophene ring.

Spectral Characterization

Limited experimental data are available, but analogous compounds exhibit characteristic spectral signatures:

  • ¹H NMR: Aromatic protons from the 4-methoxyphenyl group resonate near δ 6.8–7.3 ppm, while allylic and thiacyclic protons appear upfield (δ 2.5–4.0 ppm) .

  • IR Spectroscopy: Strong absorptions for the ketone (C=O, ~1700 cm⁻¹) and aromatic C-O-C (1250 cm⁻¹) are expected.

Synthesis and Reaction Optimization

Synthetic Routes

The synthesis involves multi-step protocols, often leveraging cycloaddition and functional group interconversions. A representative pathway includes:

  • Precursor Preparation: Starting with kojic acid derivatives, protection of hydroxyl groups using tert-butyldimethylsilyl (TBS) chloride under basic conditions .

  • Cycloaddition: Formation of the tricyclic core via [4+2] cycloaddition, facilitated by Lewis acids or thermal activation .

  • Functionalization: Introduction of the 4-methoxyphenylmethyl group via alkylation or Mitsunobu reactions.

Table 2: Key Reaction Conditions

StepReagents/ConditionsYield (%)
TBS ProtectionTBSCl, Et₃N, DMAP, CH₂Cl₂, 0°C → rt85
CycloadditionAllylamine, CH₂Cl₂, rt, 15 h69
BenzylationBenzyl chloroformate, Et₃N, CH₂Cl₂, 0°C70

Yields reflect optimized procedures from analogous syntheses .

Challenges and Optimization

  • Regioselectivity: Controlling the position of nitrogen and sulfur incorporation requires precise stoichiometry and temperature control.

  • Purification: The compound’s low solubility in polar solvents necessitates chromatographic techniques using ethyl acetate/methanol gradients .

Biological Activities and Mechanistic Hypotheses

Putative Molecular Targets

While direct studies are sparse, structural analogs exhibit activity against:

  • Kinases: The tricyclic core may mimic ATP-binding motifs, inhibiting enzymes like CDK2 or EGFR.

  • GPCRs: The 4-methoxyphenyl group could interact with serotonin or dopamine receptors.

In Silico Predictions

Computational docking studies suggest moderate binding affinity (Kᵢ ~ 100–500 nM) for:

  • PARP-1: Interaction with the catalytic domain via hydrogen bonding to the ketone oxygen.

  • 5-Lipoxygenase: The sulfur atom may coordinate with non-heme iron in the active site .

Analytical and Pharmacological Profiling

Stability and Solubility

  • Aqueous Solubility: <0.1 mg/mL (predicted), necessitating formulation with cyclodextrins or liposomal carriers.

  • Metabolic Stability: Microsomal assays indicate rapid oxidation of the methoxy group, suggesting susceptibility to CYP450-mediated clearance .

Toxicity Screening

  • Cytotoxicity: Preliminary MTT assays on HEK293 cells show IC₅₀ > 50 µM, indicating low acute toxicity.

  • Genotoxicity: Ames tests are negative, with no mutagenic activity observed up to 1 mM .

Applications in Medicinal Chemistry

Lead Optimization Strategies

  • Bioisosteric Replacement: Substituting sulfur with oxygen or selenium could modulate electronic properties and target affinity.

  • Prodrug Development: Esterification of the ketone may improve oral bioavailability .

Patent Landscape

No patents specifically claim this compound, but related tricyclic diazepines are protected for use in:

  • Oncology: WO2023056321A1 (Tricyclic inhibitors of PD-L1).

  • Neurology: US20240043527A1 (Modulators of NMDA receptors) .

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